molecular formula C9H9Br2NO B6631276 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one

3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one

Cat. No.: B6631276
M. Wt: 306.98 g/mol
InChI Key: KBYKNMSRNPDPCV-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one is an organic compound that belongs to the class of pyridinones It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyridinone ring, and a 2-methylprop-2-enyl group attached to the nitrogen atom

Properties

IUPAC Name

3,5-dibromo-1-(2-methylprop-2-enyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO/c1-6(2)4-12-5-7(10)3-8(11)9(12)13/h3,5H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYKNMSRNPDPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C=C(C=C(C1=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one typically involves the bromination of a pyridinone precursor followed by the introduction of the 2-methylprop-2-enyl group. One common method starts with 2-hydroxypyridine, which undergoes bromination to form 3,5-dibromo-2-hydroxypyridine. This intermediate is then methylated using methyl iodide or methyl p-toluenesulfonate to yield the final product .

Chemical Reactions Analysis

3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents for these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Scientific Research Applications

3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyridinone ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 3,5-Dibromo-1-(2-methylprop-2-enyl)pyridin-2-one include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-methylprop-2-enyl group, which can influence its reactivity and interactions with molecular targets.

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